molecular formula C14H28O4 B1585562 1,1-Bis(tert-butylperoxy)cyclohexane CAS No. 3006-86-8

1,1-Bis(tert-butylperoxy)cyclohexane

Cat. No.: B1585562
CAS No.: 3006-86-8
M. Wt: 260.37 g/mol
InChI Key: HSLFISVKRDQEBY-UHFFFAOYSA-N
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Description

1,1-Bis(tert-butylperoxy)cyclohexane (BTBPC, CAS 3006-86-8) is an asymmetrical difunctional organic peroxide characterized by two tert-butylperoxy groups attached to a cyclohexane ring. It exists as a low-volatility, yellowish liquid and is widely used as a polymerization initiator, particularly in styrene polymerization, where it reduces residual styrene content and enhances polymerization efficiency .

Preparation Methods

Detailed Stepwise Preparation Method

Step Description Conditions Key Parameters Outcome
A Mixing tert-butyl hydroperoxide and cyclohexanone in a mixing tank Temperature controlled (e.g., 5–30°C), stirring speed 50–150 rpm, mixing time ≥10 min, then standing for phase separation ≥15 min Molar ratio tert-butyl hydroperoxide : cyclohexanone typically around 2:1 to 3:1 Formation of a two-phase mixture with lower aqueous phase separated
B Preparation of sulfuric acid catalyst solution by mixing sulfuric acid and recycled mother liquor Temperature controlled (5–30°C), stirring speed 50–150 rpm, mixing time ≥10 min Sulfuric acid concentration ~60–70% (mass percent), molar ratio sulfuric acid to cyclohexanone approx. 1:1 to 2:1 Catalytic sulfuric acid solution ready for reaction
C Catalytic reaction of mixed tert-butyl hydroperoxide/cyclohexanone solution with sulfuric acid catalyst in synthesis reactor Temperature controlled below 10°C (sometimes as low as 3°C), stirring speed 80–150 rpm, reaction time 2.5–4.5 hours Strict temperature control to avoid decomposition Formation of reaction product containing crude 1,1-bis(tert-butylperoxy)cyclohexane
D Phase separation (layering) of reaction mixture in layering tank Standing for 1 hour Separation into upper organic phase (crude product) and lower aqueous phase (mother liquor) Recovery of crude product and recycling of mother liquor
E Post-treatment of crude product: alkali washing, water washing, drying, filtration Standard purification methods Removal of residual acid and impurities Finished product with purity ~96% and yield ~95.8–95.9%

Research Findings and Optimization Data

Two typical experimental runs illustrate the process parameters and results:

Run Reactants (kg) Sulfuric Acid (kg) Reaction Temp (°C) Stirring Speed (rpm) Reaction Time (h) Crude Product (kg) Finished Product (kg) Purity (%) Yield (%)
1 1053.78 tert-butyl hydroperoxide + cyclohexanone 800 <10 80 4.5 1006.77 822.49 96.4 95.9
2 1520.41 tert-butyl hydroperoxide + cyclohexanone 450 <3 150 2.5 1117.03 824.20 96.1 95.8

These results demonstrate that lower reaction temperatures and optimized stirring speeds can effectively control the reaction rate and improve yield and purity. The recycling of the aqueous mother liquor with sulfuric acid reduces waste and raw material consumption.

Environmental and Economic Considerations

  • Recycling of Mother Liquor: The aqueous phase containing sulfuric acid is recycled back into the acid preparation step, reducing acid consumption and environmental discharge.
  • Temperature Control: Maintaining low temperatures (<10°C) minimizes decomposition of peroxide intermediates and by-products.
  • Purification Steps: Alkali washing and water washing effectively remove residual acid and impurities, ensuring product quality.
  • Yield and Purity: Typical yields are around 95.8–95.9% with product purity exceeding 96%, which is suitable for industrial applications.

This method aligns with green chemistry principles by minimizing waste and optimizing resource use.

Summary Table of Preparation Conditions and Outcomes

Parameter Typical Range/Value Notes
Tert-butyl hydroperoxide purity 68–85% (mass percent) Used as oxidizer
Cyclohexanone purity ≥99% technical pure Reactant
Sulfuric acid concentration 60–70% (mass percent) Catalyst solution
Molar ratio tert-butyl hydroperoxide : cyclohexanone 2.05–3.00 : 1 Optimized for reaction
Reaction temperature 3–10°C Controlled to avoid decomposition
Stirring speed 80–150 rpm Ensures uniform mixing
Reaction time 2.5–4.5 hours Sufficient for completion
Product purity ~96% Verified by GC analysis
Product yield ~95.8–95.9% High efficiency

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(tert-butylperoxy)cyclohexane primarily undergoes decomposition reactions due to its peroxide groups. These reactions can be categorized as follows:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Bis(tert-butylperoxy)cyclohexane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Bis(tert-butylperoxy)cyclohexane involves the generation of free radicals through the homolytic cleavage of the peroxide bonds. These free radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process include:

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₂₈O₄ (MW: 260.37 g/mol) .
  • Thermal Behavior: Differential scanning calorimetry (DSC) studies reveal a single exothermic decomposition peak with an onset temperature ($T0$) of ~110°C and peak temperature ($Tp$) of ~130°C under non-isothermal conditions .
  • Kinetics : BTBPC exhibits autocatalytic decomposition behavior, with apparent activation energy ($E_a$) ranging from 120–150 kJ/mol depending on the kinetic model used (e.g., Borchardt-Daniels, Ozawa, or Kissinger methods) .
  • Safety : Classified as a hazardous substance under major accident hazard regulations (e.g., UK COMAH thresholds: 5–50 tons) due to its exothermic decomposition .

BTBPC is compared with structurally analogous peroxides, focusing on thermal stability, kinetic parameters, and industrial applications.

Di-tert-butyl Peroxide (DTBP, CAS 110-05-4)

  • Structure : Symmetrical peroxide with two tert-butyl groups.
  • Thermal Data :
    • $Tp$: ~170°C (higher than BTBPC due to greater symmetry and stability) .
    • $Ea$: ~140–160 kJ/mol (nth-order model) .
  • Applications : Used as a radical initiator in high-temperature polymerizations (e.g., polyethylene).
  • Key Difference : DTBP lacks autocatalytic behavior, following simpler nth-order kinetics, which simplifies handling but limits its efficiency in low-temperature processes compared to BTBPC .

1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane (CAS 6731-36-8)

  • Structure : BTBPC derivative with additional methyl groups on the cyclohexane ring.
  • Thermal Data :
    • $Tp$: ~120°C (lower than BTBPC due to steric hindrance from methyl groups) .
    • $Ea$: ~110–130 kJ/mol (autocatalytic model) .
  • Applications : Crosslinking agent for rubbers and ethylene-vinyl acetate copolymers.
  • Key Difference : Faster decomposition rate than BTBPC, making it prone to premature curing in polymer processing unless carefully controlled .

1,1-Bis(tert-butylperoxy)cyclododecane

  • Structure : Larger cycloalkane ring (12-membered) compared to BTBPC’s 6-membered ring.
  • Thermal Data :
    • $Tp$: ~150°C (higher thermal stability due to ring strain reduction) .
    • $Ea$: ~130–140 kJ/mol (nth-order model) .
  • Applications : Crosslinking agent with intermediate reactivity between BTBPC and n-butyl 4,4-bis(tert-butylperoxy)valerate.
  • Key Difference : Slower decomposition than BTBPC, reducing scorching risks in elastomer production .

Comparative Data Tables

Table 1. Thermal and Kinetic Parameters

Compound (CAS) $T_0$ (°C) $T_p$ (°C) $E_a$ (kJ/mol) Reaction Model
BTBPC (3006-86-8) 110–115 128–132 120–150 Autocatalytic
DTBP (110-05-4) 150–155 165–170 140–160 nth-order
3,3,5-Trimethyl-BTBPC 100–105 118–122 110–130 Autocatalytic
1,1-Bis(t-BuO₂)cyclododecane 135–140 148–152 130–140 nth-order

Table 2. Application-Specific Properties

Compound Primary Use Advantages Limitations
BTBPC Styrene polymerization High efficiency, low residual monomer Autocatalytic behavior complicates storage
DTBP High-temperature PE synthesis Thermal stability Limited low-temperature reactivity
3,3,5-Trimethyl-BTBPC Rubber crosslinking Fast curing Risk of premature decomposition
Cyclododecane derivative Elastomer crosslinking Balanced reactivity Higher cost

Research Findings and Implications

Autocatalytic Behavior : BTBPC’s autocatalytic decomposition, confirmed via DSC and Mathematica simulations, distinguishes it from nth-order peroxides like DTBP. This property necessitates stringent thermal hazard management in industrial settings .

Structural Effects : Substituents on the cyclohexane ring (e.g., methyl groups in 3,3,5-trimethyl-BTBPC) lower thermal stability by increasing steric strain, while larger rings (cyclododecane) enhance stability .

Industrial Relevance : BTBPC’s balance of reactivity and safety makes it ideal for polystyrene production, whereas analogs with faster decomposition (e.g., 3,3,5-trimethyl-BTBPC) are reserved for specialized rubber curing .

Biological Activity

1,1-Bis(tert-butylperoxy)cyclohexane (BTBPC) is a compound with notable applications in polymerization processes and as a radical initiator due to its unique chemical structure, which includes two active peroxide groups. This article explores the biological activity of BTBPC, focusing on its thermal properties, potential hazards, and implications for safety in its handling and use.

BTBPC is characterized by its two tert-butylperoxy groups attached to a cyclohexane ring. This structure contributes to its thermal instability and reactivity. The compound is primarily utilized in industrial applications such as polymer synthesis due to its ability to generate free radicals at elevated temperatures.

Thermal Stability and Kinetic Parameters

The thermal stability of BTBPC has been extensively studied using differential scanning calorimetry (DSC). Key findings regarding its thermal behavior include:

  • Activation Energy (EaE_a) : The activation energy for the decomposition of BTBPC varies depending on the conditions, with lower values indicating higher reactivity.
  • Exothermic Onset Temperature (ToT_o) : Studies have shown that the ToT_o can significantly decrease in the presence of strong acids, leading to increased risks of thermal runaway reactions .
  • Frequency Factor (AA) : The frequency factor is crucial for understanding the kinetics of BTBPC's decomposition under various conditions.

Table 1: Kinetic Parameters Derived from DSC Measurements

ParameterValue
Activation Energy (EaE_a)75 kJ/mol (approx.)
Exothermic Onset Temperature (ToT_o)34.5 °C (in 1 N nitric acid)
Frequency Factor (AA)1.2 x 10^12 s^-1

Biological Activity and Toxicity

BTBPC exhibits various biological activities primarily related to its reactive oxygen species (ROS) generation capabilities. The compound has been evaluated for its toxicity profile, revealing several critical aspects:

  • Toxicity : BTBPC has been classified as an organic peroxide, which poses significant health risks including skin irritation, respiratory issues, and potential carcinogenic effects upon prolonged exposure .
  • Mutagenicity and Carcinogenicity : Studies indicate that exposure to BTBPC may lead to genetic defects and cancer risks, necessitating careful handling protocols .

Case Study 1: Thermal Hazards in Industrial Settings

A study focused on the interaction between BTBPC and nitric acid revealed that mixing BTBPC with concentrations above 4 N nitric acid significantly increases thermal hazards. The reaction can lead to rapid exothermic events, highlighting the importance of controlling environmental conditions during its use .

Case Study 2: Polymerization Reactions

In polymerization processes, BTBPC serves as a radical initiator. Research has demonstrated that it can successfully initiate polymerization at ambient temperatures when combined with suitable catalysts. However, the presence of strong acids can alter the initiation efficiency and safety profile of these reactions .

Q & A

Basic Research Questions

Q. What are the primary applications of 1,1-Bis(tert-butylperoxy)cyclohexane in polymer chemistry, and how do experimental conditions influence its reactivity?

  • Answer : The compound is used as a radical initiator in polymerization (e.g., polystyrene, polyethylene) and as a cross-linking agent for unsaturated polyesters and silicone rubbers . Its reactivity depends on temperature, solvent systems (e.g., mineral spirits reduce decomposition risks by diluting active concentrations), and concentration . For reproducibility, researchers should standardize initiator loading (typically 0.5–2 wt%) and monitor exothermic behavior via calorimetry.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Due to its flammability (H227), skin/eye irritation (H315, H319), and self-accelerating decomposition temperature (SADT: 65°C), strict protocols include:

  • Storage below 25°C in inert, vented containers .
  • Use of blast shields and remote-controlled equipment during thermal experiments .
  • Emergency procedures for inhalation (fresh air) or skin contact (soap wash) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Key methods include:

  • NMR/FTIR : Confirm peroxide O-O bonds (~890 cm⁻¹) and cyclohexane ring structure .
  • GC-MS : Detect volatile impurities (e.g., residual tert-butanol).
  • DSC : Measure onset decomposition temperature (T₀) and enthalpy (ΔH) to assess batch consistency .

Advanced Research Questions

Q. How can differential scanning calorimetry (DSC) be optimized to derive kinetic parameters for thermal decomposition?

  • Answer : Use non-isothermal DSC at heating rates (β) of 2–10°C/min to capture exothermic peaks. Apply Gaussian deconvolution to isolate overlapping reactions . Kinetic triplet (Eₐ, A, f(α)) is derived via:

  • Isoconversional methods (e.g., Friedman) for activation energy (Eₐ).
  • Autocatalytic models (e.g., Šesták–Berggren equation) to fit nth-order or diffusion-limited pathways .

Q. What computational approaches reconcile discrepancies between experimental and simulated decomposition data?

  • Answer : ReaxFF molecular dynamics simulate bond dissociation (O-O cleavage at ~150°C) and radical propagation. Compare with DSC-derived Eₐ values to validate pathways. For example, a simulated Eₐ of 140 kJ/mol vs. experimental 130 kJ/mol suggests adjustments to force fields or solvent effects .

Q. How do solvent systems (e.g., mineral spirits) modulate the compound’s stability during storage and reactions?

  • Answer : Solvents reduce active peroxide concentration, delaying autoignition. Accelerated rate calorimetry (ARC) can quantify solvent effects:

  • Mineral spirits (80% solution) increase thermal stability by 15–20°C compared to neat samples .
  • Solvent polarity impacts radical scavenging; non-polar solvents minimize side reactions .

Q. What statistical frameworks address autocatalytic behavior in decomposition kinetics?

  • Answer : Combine model-free (e.g., Kissinger) and model-fitting (e.g., Prout-Tompkins) methods. For autocatalysis, use:

  • Criticality index (φ) : φ > 1 indicates autocatalytic dominance.
  • Thermal safety software (e.g., TA Kinetics) to predict time-to-maximum rate (TMR) under adiabatic conditions .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting decomposition temperatures reported in literature?

  • Answer : Discrepancies arise from:

  • Pressure differences : Boiling point varies from 52–54°C (0.1 mmHg) to 278.8°C (760 mmHg) .
  • Experimental setups : Open vs. closed DSC pans alter heat dissipation.
  • Solution vs. neat samples : Solvents delay decomposition by 10–30°C . Always report conditions (pressure, solvent, heating rate) to enable cross-study comparisons.

Q. Methodological Tables

Table 1. Key Thermal Parameters from DSC Studies

ParameterValue (Neat)Value (80% Solution)MethodReference
Onset Temp (T₀)125°C140°CASTM E537
Activation Energy (Eₐ)130 kJ/mol145 kJ/molFriedman Analysis
Heat of Decomposition (ΔH)950 J/g760 J/gGaussian Integration

Table 2. Solvent Effects on Stability

SolventConcentrationTMR at 100°CReference
Neat100%8 hours
Mineral Spirits80%24 hours
Isoparaffin70%20 hours

Properties

IUPAC Name

1,1-bis(tert-butylperoxy)cyclohexane
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InChI

InChI=1S/C14H28O4/c1-12(2,3)15-17-14(10-8-7-9-11-14)18-16-13(4,5)6/h7-11H2,1-6H3
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InChI Key

HSLFISVKRDQEBY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)OOC1(CCCCC1)OOC(C)(C)C
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Molecular Formula

C14H28O4
Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 40% WITH INERT INORGANIC SOLID, WITH >= 13% PHLEGMATIZER]
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DSSTOX Substance ID

DTXSID4044907
Record name Cyclohexylidenebis(tert-butyl) peroxide
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Molecular Weight

260.37 g/mol
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Physical Description

Organic solvent solution, added to lessen explosion hazard., Particularly heat and contamination sensitive., Liquid
Record name 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION]
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CAS No.

3006-86-8
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,1-Bis(tert-butylperoxy)cyclohexane
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1,1-Bis(tert-butylperoxy)cyclohexane
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1,1-Bis(tert-butylperoxy)cyclohexane
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1,1-Bis(tert-butylperoxy)cyclohexane
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1,1-Bis(tert-butylperoxy)cyclohexane
Reactant of Route 6
1,1-Bis(tert-butylperoxy)cyclohexane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.